molecular formula C21H17N3O2 B2639165 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 476633-97-3

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide

Cat. No.: B2639165
CAS No.: 476633-97-3
M. Wt: 343.386
InChI Key: WPTIJAZOCYRSBW-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide is a compound that belongs to the class of benzimidazole derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Preparation Methods

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with 2-methoxybenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards various biological targets.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-19-9-5-2-6-16(19)21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-4-8-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTIJAZOCYRSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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